Loperamide(1+)

Descripción

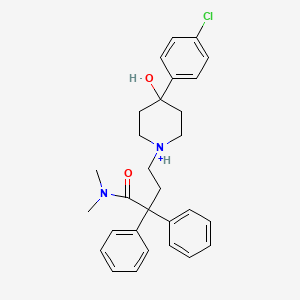

Structure

3D Structure

Propiedades

Fórmula molecular |

C29H34ClN2O2+ |

|---|---|

Peso molecular |

478 g/mol |

Nombre IUPAC |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide |

InChI |

InChI=1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/p+1 |

Clave InChI |

RDOIQAHITMMDAJ-UHFFFAOYSA-O |

SMILES |

CN(C)C(=O)C(CC[NH+]1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

CN(C)C(=O)C(CC[NH+]1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

Loperamide's Mechanism of Action on Intestinal Motility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of loperamide on intestinal motility. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions and physiological effects of this widely used anti-diarrheal agent. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: A Multi-faceted Approach

Loperamide's primary therapeutic effect of reducing intestinal motility is not attributed to a single pathway but rather a synergistic combination of actions on the enteric nervous system and intestinal smooth muscle. The core mechanisms involve:

-

µ-Opioid Receptor Agonism: Loperamide is a potent synthetic opioid agonist that selectively binds to the µ-opioid receptors located on neurons within the myenteric plexus of the intestinal wall.[1][2] This interaction is the cornerstone of its anti-motility effect. Activation of these Gi/o protein-coupled receptors leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade of events ultimately hyperpolarizes the neuron and inhibits the release of excitatory neurotransmitters, most notably acetylcholine (ACh) and prostaglandins.[3][4][5][6][7] The reduction in ACh release diminishes the propulsive peristaltic contractions of the intestinal smooth muscle, thereby increasing transit time and allowing for greater absorption of water and electrolytes from the intestinal lumen.[3][4][8][9]

-

Calcium Channel Blockade: Beyond its opioid receptor activity, loperamide also functions as a blocker of high-voltage-activated (HVA) calcium channels in intestinal smooth muscle cells.[10][11] By inhibiting the influx of extracellular calcium, loperamide directly reduces the intracellular calcium concentration required for muscle contraction, further contributing to the suppression of peristalsis.[10] This action is independent of its opioid effects and is not reversed by opioid antagonists like naloxone.[10]

-

Calmodulin Inhibition: Loperamide has been shown to bind to and inhibit calmodulin, a ubiquitous calcium-binding protein that plays a critical role in mediating numerous cellular processes, including smooth muscle contraction.[11][12] By interfering with calmodulin's function, loperamide disrupts the calcium-dependent signaling pathways that lead to the activation of myosin light-chain kinase and subsequent muscle contraction.[12] This non-opioid mechanism complements its other actions in reducing intestinal motility.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define loperamide's interactions with its primary targets.

Table 1: Opioid Receptor Binding Affinities of Loperamide

| Receptor Subtype | Species | K_i_ (nM) | Reference(s) |

| µ-opioid | Human | 3 | [13] |

| δ-opioid | Human | 48 | [13] |

| κ-opioid | Human | 1156 | [13] |

K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher affinity.

Table 2: Inhibitory Concentrations (IC_50_) of Loperamide on Ion Channels and Neurotransmitter Release

| Target | Effect | Preparation | IC_50_ (µM) | Reference(s) |

| High-Voltage Activated Ca²⁺ Channels | Blockade of Ca²⁺ influx | Cultured rat hippocampal neurons | 0.9 ± 0.2 | [10] |

| High-Voltage Activated Ca²⁺ Channels | Reduction of Ba²⁺ current | Cultured mouse hippocampal pyramidal neurons | 2.5 ± 0.4 | [10] |

| Acetylcholine Release | Inhibition | Electrically stimulated guinea pig ileum | - | [5][6] |

IC_50_ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical flow of loperamide's mechanism of action.

Figure 1: Loperamide's µ-opioid receptor signaling pathway in enteric neurons.

Figure 2: Direct effects of loperamide on calcium channels and calmodulin in smooth muscle cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of loperamide's mechanism of action.

In Vitro Assessment of Intestinal Motility (Trendelenburg Preparation)

This protocol describes a classic method for studying the effects of drugs on peristaltic reflexes in an isolated segment of the guinea pig ileum.

Experimental Workflow:

Figure 3: Experimental workflow for the in vitro assessment of intestinal motility.

Materials:

-

Animal: Male guinea pig (250-350 g)

-

Dissection Tools: Scissors, forceps

-

Organ Bath: 10-20 mL capacity, with hooks for tissue mounting, aeration inlet, and temperature control.

-

Transducer and Recording System: Isometric force transducer connected to a data acquisition system.

-

Krebs-Henseleit Solution (Composition in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1. The solution is continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.

-

Loperamide Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and serially diluted.

Procedure:

-

Tissue Preparation:

-

The guinea pig is euthanized by cervical dislocation.

-

A 5-7 cm segment of the terminal ileum is excised and placed in Krebs-Henseleit solution.

-

The luminal contents are gently flushed out with the same solution.

-

-

Mounting:

-

The ileal segment is mounted vertically in the organ bath containing Krebs-Henseleit solution at 37°C.

-

The oral end is cannulated and connected to a reservoir for intraluminal pressure application, and the aboral end is attached to an isometric force transducer.

-

-

Equilibration:

-

The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.

-

During equilibration, the Krebs-Henseleit solution is changed every 15 minutes.

-

-

Induction and Recording of Peristalsis:

-

Peristaltic contractions are induced by raising the intraluminal pressure by a set amount (e.g., 2-5 cm H₂O).

-

The resulting isometric contractions are recorded until a stable baseline of rhythmic activity is achieved.

-

-

Drug Application:

-

Loperamide is added to the organ bath in a cumulative manner, with each concentration being applied after the response to the previous concentration has stabilized.

-

A full concentration-response curve is generated.

-

-

Data Analysis:

-

The inhibitory effect of loperamide is quantified by measuring the reduction in the amplitude or frequency of the peristaltic contractions.

-

The IC₅₀ value is calculated by plotting the percentage inhibition against the logarithm of the loperamide concentration.

-

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This protocol outlines a method to determine the binding affinity of loperamide for the µ-opioid receptor using a competitive binding assay.

Experimental Workflow:

Figure 4: Experimental workflow for a radioligand binding assay.

Materials:

-

Receptor Source: Cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

-

Radioligand: A selective µ-opioid receptor agonist, such as [³H]-DAMGO.

-

Competitor: Loperamide.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled opioid, such as naloxone.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a vacuum filtration manifold.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation:

-

CHO-hMOR cells are harvested and homogenized in ice-cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

-

Assay Setup:

-

A series of tubes are prepared containing:

-

A fixed amount of cell membrane preparation.

-

A fixed concentration of [³H]-DAMGO (typically at its K_d_ value).

-

Increasing concentrations of loperamide.

-

-

Control tubes are included for total binding (no competitor) and non-specific binding (with excess naloxone).

-

-

Incubation:

-

The tubes are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding at each loperamide concentration is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value for loperamide is determined by plotting the percentage of specific binding against the logarithm of the loperamide concentration.

-

The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade

This protocol describes the methodology for measuring the inhibitory effect of loperamide on voltage-gated calcium channels in isolated cells.

Experimental Workflow:

Figure 5: Experimental workflow for whole-cell patch-clamp electrophysiology.

Materials:

-

Cells: Cultured neurons or a cell line expressing the calcium channel of interest.

-

Patch-Clamp Rig: Inverted microscope, micromanipulators, amplifier, and data acquisition system.

-

Glass Pipettes: Pulled to a resistance of 2-5 MΩ.

-

External Solution (in mM): e.g., 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4). Barium is often used as the charge carrier to isolate calcium channel currents.

-

Internal Solution (in mM): e.g., 120 Cs-aspartate, 10 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2). Cesium is used to block potassium channels.

-

Loperamide Stock Solution.

Procedure:

-

Cell Preparation:

-

Cells are plated on coverslips and placed in a recording chamber on the microscope stage.

-

-

Patching:

-

A glass pipette filled with internal solution is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal).

-

A brief pulse of suction is then applied to rupture the cell membrane, establishing the whole-cell configuration.

-

-

Recording:

-

The cell is voltage-clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to activate the calcium channels, and the resulting inward currents are recorded.

-

-

Drug Application:

-

After recording a stable baseline current, the external solution is switched to one containing loperamide at a specific concentration.

-

The effect of loperamide on the calcium current is recorded. This is repeated for a range of loperamide concentrations.

-

-

Data Analysis:

-

The peak amplitude of the calcium current is measured at each loperamide concentration.

-

The percentage inhibition is calculated relative to the baseline current.

-

The IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.

-

Conclusion

Loperamide's efficacy as an anti-diarrheal agent stems from a sophisticated and multi-targeted mechanism of action. Its primary role as a µ-opioid receptor agonist in the myenteric plexus effectively reduces the release of pro-motility neurotransmitters. This is further augmented by its direct inhibitory effects on calcium channels and calmodulin within intestinal smooth muscle cells. This in-depth understanding of loperamide's molecular and cellular interactions provides a solid foundation for further research and the development of novel therapeutics for gastrointestinal motility disorders. The detailed experimental protocols provided herein serve as a practical guide for scientists seeking to investigate these mechanisms further.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Conractile responses of guinea-pig ileum to high-frequency electrical field stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.7.1. Castor oil induced diarrhea [bio-protocol.org]

- 5. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. support.harvardapparatus.com [support.harvardapparatus.com]

- 7. ANTIDIARRHOEAL ACTIVITY OF LEAF EXTRACT OF CELOSIA ARGENTEA IN EXPERIMENTALLY INDUCED DIARRHOEA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. ijper.org [ijper.org]

- 11. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 12. Pharmacological characteristics of the postsynaptically mediated contractile responses of guinea-pig ileum to long-lasting electrical field stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Loperamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and purification strategies for derivatives of Loperamide, a peripherally acting µ-opioid receptor agonist. The focus is on key derivatives, including Loperamide N-oxide and other analogs generated through modification of the core structure. This document furnishes detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the development and handling of these compounds.

Introduction to Loperamide and Its Derivatives

Loperamide is a well-established antidiarrheal agent that exerts its effect by acting as a potent agonist at the µ-opioid receptors located in the myenteric plexus of the large intestine.[1][2] This interaction inhibits the release of neurotransmitters like acetylcholine and prostaglandins, leading to a reduction in intestinal motility and an increase in transit time.[2] A key feature of Loperamide is its limited ability to cross the blood-brain barrier at therapeutic doses, primarily due to it being a substrate for the P-glycoprotein efflux transporter, which prevents central nervous system side effects commonly associated with opioids.[1][3][4]

The development of Loperamide derivatives is driven by several research goals, including the exploration of new therapeutic applications, the enhancement of peripheral selectivity, and the creation of prodrugs. Loperamide N-oxide, for instance, is a prodrug that is converted to the active Loperamide by gut microbiota, offering a targeted delivery approach.[5][6] Other analogs, created by modifying the 4-arylpiperidin-4-ol unit or the N-substituent, have been synthesized to investigate their potential as novel µ-opioid receptor agonists or for other pharmacological activities, such as antiproliferative effects.[7][8][9]

The "(1+)" designation in "Loperamide(1+)" implies the generation of a quaternary ammonium compound, which carries a permanent positive charge. This modification is a common strategy to restrict a drug's passage across biological membranes like the blood-brain barrier, thereby enhancing its peripheral action. The synthesis of such derivatives typically involves the alkylation of the tertiary piperidine nitrogen, a process known as the Menschutkin reaction.[10]

Synthesis of Loperamide Derivatives

The synthesis of Loperamide and its derivatives generally follows a convergent strategy, involving the preparation of a 4-arylpiperidin-4-ol core, which is then alkylated with a suitable side chain.

General Synthetic Workflow

The overall synthetic plan can be visualized as a multi-stage process, starting from commercially available precursors to yield the final Loperamide analog.

Caption: General workflow for the synthesis of Loperamide derivatives.

Synthesis of Loperamide N-Oxide

Loperamide N-oxide is a prominent prodrug derivative. Its synthesis is primarily achieved through the direct N-oxidation of the Loperamide base.[5][6]

Caption: Synthesis of Loperamide N-oxide via direct oxidation.

Experimental Protocol: N-Oxidation of Loperamide [5]

This protocol is a representative procedure for the synthesis of Loperamide N-oxide.

-

Preparation of Loperamide Free Base: Dissolve 10 g of Loperamide hydrochloride in 70 ml of methanol in a suitable reaction vessel. Add 0.7 g of sodium hydroxide to the solution and stir until the conversion to the free base is complete.

-

Catalytic Oxidation: To the methanolic solution of the Loperamide free base, add a catalytic amount (e.g., 40 mg) of benzeneseleninic acid.

-

Addition of Oxidizing Agent: Slowly add 3-5 ml of hydrogen peroxide or peracetic acid to the reaction mixture while monitoring the temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture. The crude Loperamide N-oxide may precipitate and can be collected by filtration.

Synthesis of Novel Loperamide Analogs

Novel analogs are often created by coupling a modified piperidine core with a side-chain precursor. A common method involves the alkylation of the piperidine nitrogen with a halogenated butyronitrile or butanamide derivative.

Experimental Protocol: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile (Loperamide Nitrile Analog) [7]

-

Reaction Setup: In a reaction flask, combine 4-bromo-2,2-diphenylbutanenitrile, 4-(4-chlorophenyl)-4-hydroxypiperidine (9b), and sodium carbonate in acetonitrile.

-

Reaction Conditions: Heat the mixture to 80 °C and stir for 15 hours under an inert atmosphere (e.g., argon).

-

Work-up: After cooling, remove the solvent under vacuum. Redissolve the crude material in dichloromethane (CH₂Cl₂).

-

Purification: Purify the product using silica gel column chromatography. Elute the column with a solvent mixture, such as 5% methanol in dichloromethane, to yield the desired product.

Purification Methods

The purification of Loperamide derivatives is critical for isolating the target compound with high purity. The choice of method depends on the physicochemical properties of the derivative, particularly its polarity and charge.

Column Chromatography

Silica gel column chromatography is a widely used technique for purifying neutral and moderately polar Loperamide derivatives.[7][11]

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A mixture of a polar solvent (e.g., methanol) and a less polar solvent (e.g., dichloromethane) is common. The ratio is optimized to achieve good separation. For instance, a 5% MeOH in CH₂Cl₂ mixture is effective for nitrile and amide analogs of Loperamide.[7] For more basic compounds, a small amount of ammonium hydroxide may be added to the mobile phase to prevent tailing.[11]

Crystallization

Crystallization is a highly effective method for purifying Loperamide N-oxide and can yield specific solvates.[5]

Experimental Protocol: Purification of Loperamide N-oxide via Crystallization [5]

-

Formation of Acetone Solvate: Dissolve the crude Loperamide N-oxide product in 100 ml of acetone. Heat the mixture to reflux for 1 hour. Cool the solution to room temperature to induce crystallization. Filter the crystals and dry to obtain Loperamide N-oxide acetone solvate. A yield of approximately 92% has been reported for this step.

-

Conversion to Monohydrate: Take 10 g of the Loperamide N-oxide solvate and add 100 ml of water. Heat the suspension to 80-90°C and maintain this temperature for 2 hours. Cool the mixture to room temperature, allowing the monohydrate form to crystallize. Filter, wash with water, and dry the final product.

Purification of Quaternary Ammonium Derivatives

Loperamide(1+) derivatives, being quaternary ammonium compounds (QACs), present unique purification challenges due to their high polarity and permanent charge. Standard silica gel chromatography can be problematic due to strong, often irreversible, binding to the acidic silica surface.[12]

-

Normal-Phase Ion-Pair Chromatography: This technique modifies standard column chromatography for QACs. By adding a salt, such as sodium bromide (NaBr), to the mobile phase, the strong interactions between the cationic analyte and the silica gel are disrupted, allowing for successful elution and purification.[12]

-

Reversed-Phase HPLC: Preparative High-Performance Liquid Chromatography (HPLC) using a C18 column is another effective method. A typical mobile phase consists of a mixture of water and acetonitrile containing an ion-pairing agent or an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution.[11]

Quantitative Data Summary

The following tables summarize quantitative data from the synthesis of various Loperamide derivatives as reported in the literature.

Table 1: Synthesis and Yield of Loperamide Analogs

| Compound Name | Reactants | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile (12b) | 4-bromo-2,2-diphenylbutanenitrile, Piperidine (9b) | CH₃CN | 80 °C, 15 h | 66% | [7] |

| 4-(4-(4-Fluorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile (12a) | (Analogous to 12b) | - | - | 35% | [7] |

| 4-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile (12c) | (Analogous to 12b) | - | - | 58% | [7] |

| 1,1-Diphenyl-3-[4-hydroxy-4-(4-chlorophenyl)piperidin-1-yl]-1-propanol (10a) | Alkylating reagent (5), Piperidine | CH₃CN | Reflux, 16 h | 84% | [8] |

| Loperamide N-oxide Acetone Solvate | Crude Loperamide N-oxide | Acetone | Reflux, 1 h | ~92% |[5] |

Table 2: Hydrolysis of Nitrile Intermediate (12b) to Carboxylic Acid (10b)

| Entry | Catalyst / Reagents | Solvent | Conditions | Yield of 10b (%) | Reference |

|---|---|---|---|---|---|

| 1 | H₂SO₄ (40%) | H₂O | 100 °C, 2 days | Trace | [7] |

| 2 | H₂O₂ / NaOH | H₂O | 80 °C, 20 h | 7% | [7] |

| 3 | NaOH (2M) | H₂O | Reflux, 30 h | Trace |[7] |

Mechanism of Action: µ-Opioid Receptor Signaling

Loperamide and its active derivatives function by agonizing the µ-opioid receptor, a G-protein coupled receptor (GPCR), on enteric neurons.

Caption: Loperamide's mechanism of action via µ-opioid receptor signaling.

Activation of the µ-opioid receptor leads to the inhibition of adenylyl cyclase and the closing of voltage-gated calcium channels. This cascade of events culminates in decreased intracellular calcium, which in turn inhibits the release of excitatory neurotransmitters like acetylcholine. The resulting reduction in smooth muscle contraction slows intestinal peristalsis, producing the antidiarrheal effect.[2][3] This peripherally-mediated action can be effectively reversed by opioid antagonists such as naloxone.[4]

References

- 1. Synthesis of Loperamide - Chemistry Steps [chemistrysteps.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. The combination of a delta-opioid receptor agonist and loperamide produces peripherally-mediated analgesic synergy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Loperamide synthesis - chemicalbook [chemicalbook.com]

- 12. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]

In vitro pharmacokinetic profile of Loperamide(1+) in cell-based assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetic profile of the peripherally acting opioid agonist, Loperamide. Loperamide is widely used as an anti-diarrheal agent, and its pharmacokinetic properties, particularly its low systemic bioavailability and limited central nervous system penetration, are critical to its safety and efficacy profile.[1][2][3] This document details its permeability, metabolic pathways, and transporter interactions, supported by quantitative data from various cell-based assays. Experimental protocols and visual diagrams are included to facilitate a deeper understanding and replication of key in vitro studies.

Permeability and Efflux

Loperamide's absorption and distribution are significantly influenced by its interaction with efflux transporters, most notably P-glycoprotein (P-gp or MDR1).[4][5][6] Cell-based assays, such as those using Caco-2 and MDCK-MDR1 cells, are instrumental in characterizing its permeability and susceptibility to efflux.[4][7]

Data Summary: Loperamide Permeability and Efflux

| Cell Line | Assay Condition | Parameter | Value | Reference |

| Caco-2 | pH 6.0 (Apical) / 7.4 (Basolateral) | Efflux Ratio (B-A/A-B) | 17 | [5] |

| Caco-2 | pH 7.4 (Apical) / 7.4 (Basolateral) | Efflux Ratio (B-A/A-B) | ~2 | [5] |

| Caco-2 | pH 6.0 (Apical) / 7.4 (Basolateral) | Papp (A→B) (10 µM Loperamide) | 0.6 ng/cm²/min | [5] |

| Caco-2 | pH 6.0 (Apical) / 7.4 (Basolateral) | Papp (B→A) (10 µM Loperamide) | 10 ng/cm²/min | [5] |

Experimental Protocol: Bidirectional Transport Assay (Caco-2)

This assay is a cornerstone for evaluating a compound's potential for intestinal absorption and its interaction with efflux transporters.[7][8][9][10]

-

Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7][10]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

A-B (Apical to Basolateral) Transport: The test compound (Loperamide) is added to the apical (donor) compartment, representing the intestinal lumen.

-

B-A (Basolateral to Apical) Transport: The test compound is added to the basolateral (donor) compartment, representing the blood side.

-

-

Inhibitor Addition: To confirm P-gp mediated efflux, the experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[4]

-

Sampling: Samples are collected from the receiver compartment at predetermined time points.

-

Quantification: The concentration of the test compound in the samples is analyzed using a validated analytical method, typically LC-MS/MS.[4][7]

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.

Bidirectional transport assay workflow.

Metabolism

Loperamide undergoes extensive first-pass metabolism in the liver, which contributes to its low systemic bioavailability.[2] The primary metabolic pathway is N-demethylation, catalyzed mainly by cytochrome P450 enzymes.[2][11][12]

Data Summary: Loperamide Metabolism and CYP Inhibition

| Enzyme System | Parameter | Substrate/Inhibitor | Value | Reference |

| Human Liver Microsomes | Major Metabolite | Loperamide | N-desmethylloperamide | [12] |

| Human Liver Microsomes | Primary Metabolizing Enzymes | Loperamide | CYP3A4, CYP2C8 | [2][11] |

| Human Liver Microsomes | Apparent Km (high-affinity) | Loperamide N-demethylation | 21.1 µM | [11] |

| Human Liver Microsomes | Apparent Km (low-affinity) | Loperamide N-demethylation | 83.9 µM | [11] |

| Human Liver Microsomes | Vmax (high-affinity) | Loperamide N-demethylation | 122.3 pmol/min/mg protein | [11] |

| Human Liver Microsomes | Vmax (low-affinity) | Loperamide N-demethylation | 412.0 pmol/min/mg protein | [11] |

| Human Liver Microsomes | IC50 | Loperamide vs. Midazolam 1'-hydroxylation (CYP3A4) | 0.78 µM | [13] |

| Human Liver Microsomes | Ki | Loperamide vs. Midazolam 1'-hydroxylation (CYP3A4) | 0.54 µM (competitive) | [13] |

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

This assay helps to identify the metabolic pathways and the enzymes responsible for a drug's metabolism.[14][15][16]

-

Microsome Preparation: Human liver microsomes are thawed on ice.

-

Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system, and the test compound (Loperamide) in a phosphate buffer.

-

Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: The samples are centrifuged to precipitate proteins.

-

Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

-

Enzyme Phenotyping: To identify the specific CYP isoforms involved, the assay is repeated with selective chemical inhibitors or using recombinant human CYP enzymes.[11]

Major metabolic pathways of Loperamide.

Transporter Interactions

Loperamide is a well-established substrate and inhibitor of P-glycoprotein.[4][6][17] This interaction is a key determinant of its peripheral restriction and lack of central nervous system effects at therapeutic doses.[4][5][12]

Data Summary: Loperamide as a P-gp Substrate and Inhibitor

| Assay System | Parameter | Value | Reference |

| MDCK-MDR1 cells | P-gp Substrate | Yes | [4][17] |

| P-glycoprotein | Apparent Km (ATP hydrolysis) | 1.6 ± 0.4 µM | [7] |

| P-glycoprotein | Vmax (ATP hydrolysis) | 963 ± 44 nmol min⁻¹ mg⁻¹ | [7] |

| P-glycoprotein | Ki (self-inhibition) | 108 ± 27 µM | [7] |

Experimental Protocol: P-gp Inhibition Assay

This assay determines if a test compound can inhibit the P-gp-mediated efflux of a known P-gp substrate, such as Loperamide.[4][17]

-

Cell Culture: MDR1-MDCK cells, which overexpress P-gp, are cultured to form a confluent monolayer on transwell inserts.

-

Assay Setup: A known P-gp substrate (e.g., a fluorescent probe or a compound like Loperamide) is added to the basolateral side of the monolayer. The test compound is added to both the apical and basolateral compartments at various concentrations.

-

Controls: A negative control (substrate only) and a positive control (substrate with a potent P-gp inhibitor like cyclosporine A) are included.

-

Incubation and Sampling: The plate is incubated at 37°C, and samples are taken from the apical compartment at specific time points.

-

Quantification: The concentration of the P-gp substrate in the samples is measured.

-

Data Analysis: The percentage of inhibition by the test compound is calculated relative to the controls. An IC50 value (the concentration of the inhibitor that causes 50% inhibition of P-gp activity) can be determined.

Loperamide's interaction with P-glycoprotein.

Off-Target Effects: hERG Channel Inhibition

At supratherapeutic concentrations, Loperamide has been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.[18][19][20][21]

Data Summary: Loperamide hERG Channel Inhibition

| Cell Line | Parameter | Value | Reference |

| HEK293 cells | IC50 | 390 nM | [18] |

| CHO cells | IC50 | ~40 nM | [19][21] |

| HEK293 cells | IC50 | <90 nM | [20] |

Experimental Protocol: hERG Patch-Clamp Assay

This electrophysiological assay directly measures the effect of a compound on the hERG potassium current.

-

Cell Preparation: HEK293 or CHO cells stably expressing the hERG channel are used.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the hERG current.

-

Compound Application: Loperamide is applied to the cells at various concentrations.

-

Data Acquisition: The hERG current is recorded before and after the application of Loperamide.

-

Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.

Interaction with Opioid Receptors

Loperamide's primary pharmacological effect is mediated through its agonist activity at the µ-opioid receptors in the myenteric plexus of the gut wall.[1][22]

Data Summary: Loperamide Opioid Receptor Binding Affinity

| Receptor Subtype | Parameter | Value (nM) | Reference |

| Human µ (mu) | Ki | 2 - 3 | [22] |

| Human δ (delta) | Ki | 48 | [22] |

| Human κ (kappa) | Ki | 1156 | [22] |

| Human µ (mu) | EC50 ([³⁵S]GTPγS Binding) | 56 | [22] |

Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.[22]

-

Membrane Preparation: Cell membranes are prepared from cell lines engineered to express the human µ, δ, or κ opioid receptor.

-

Competitive Binding: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of unlabeled Loperamide.

-

Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by filtration. The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of Loperamide that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

- 1. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]

- 2. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Loperamide: a pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pH dependent uptake of loperamide across the gastrointestinal tract: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loperamide and P-glycoprotein inhibition: assessment of the clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

- 9. enamine.net [enamine.net]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Identification of cytochrome P450 isoforms involved in the metabolism of loperamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of loperamide-mediated block of hERG channels at physiological temperature and its proarrhythmia propensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Potent Inhibition of hERG Channels by the Over-the-Counter Antidiarrheal Agent Loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Metabolic Pathways of Loperamide(1+) in Human Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide, a synthetic opioid agonist, is widely utilized as an antidiarrheal agent. Its systemic effects are limited due to extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. This guide provides a comprehensive overview of the metabolic pathways of loperamide in human liver microsomes (HLMs), detailing the enzymatic reactions, key metabolites, and kinetic parameters. Experimental protocols for studying loperamide metabolism in vitro are also presented, along with visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development and metabolism.

Introduction

Loperamide acts as a potent agonist of μ-opioid receptors in the myenteric plexus of the large intestine, inhibiting peristalsis and reducing fluid secretion.[1] Despite its opioid activity, loperamide exhibits a favorable safety profile at therapeutic doses due to its low oral bioavailability and limited penetration across the blood-brain barrier.[1] A primary contributor to its low systemic exposure is its extensive hepatic metabolism. In vitro studies utilizing human liver microsomes have been instrumental in elucidating the metabolic fate of loperamide. This document serves as a technical guide to these metabolic pathways.

Metabolic Pathways of Loperamide

The biotransformation of loperamide in human liver microsomes involves several oxidative pathways, with N-demethylation being the predominant route.[2][3] Other minor pathways include N-oxidation, C-hydroxylation, and the formation of a pyridinium metabolite.[2]

Major Metabolic Pathway: N-demethylation

The principal metabolic fate of loperamide is N-demethylation, leading to the formation of its major metabolite, N-desmethylloperamide (DLOP).[2][4] This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 and CYP2C8 playing the most significant roles.[4][5] Minor contributions from CYP2B6 and CYP2D6 have also been reported.[4]

Minor Metabolic Pathways

In addition to N-demethylation, other biotransformation routes for loperamide have been identified in human liver microsomes:

-

N-oxidation: This pathway results in the formation of loperamide-N-oxide (M4).[2]

-

C-hydroxylation: This leads to the formation of a carbinolamide metabolite (M2).[2]

-

Pyridinium Metabolite Formation: A pyridinium species (LPP+, designated as M5) has also been identified as a metabolite.[2]

Quantitative Data on Loperamide Metabolism

The kinetics of loperamide N-demethylation and the relative contributions of the major CYP isoforms have been characterized in human liver microsomes. This data is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in loperamide metabolism.

| Parameter | Value | Enzyme(s) | Reference |

| N-demethylation Kinetics | |||

| Apparent Km (High-affinity component) | 21.1 µM | Multiple CYP isoforms | [5] |

| Apparent Vmax (High-affinity component) | 122.3 pmol/min/mg protein | Multiple CYP isoforms | [5] |

| Apparent Km (Low-affinity component) | 83.9 µM | Multiple CYP isoforms | [5] |

| Apparent Vmax (Low-affinity component) | 412.0 pmol/min/mg protein | Multiple CYP isoforms | [5] |

| Relative Contribution of CYP Isoforms to N-demethylation | |||

| CYP3A4 | ~53% | CYP3A4 | [4] |

| CYP2C8 | ~38% | CYP2C8 | [4] |

| Inhibition of N-demethylation | |||

| Ketoconazole (CYP3A4 inhibitor) | ~90% inhibition | CYP3A4 | [5] |

| Quercetin (CYP2C8 inhibitor) | ~40% inhibition | CYP2C8 | [5] |

Experimental Protocols

The following protocols provide a general framework for conducting in vitro studies on loperamide metabolism using human liver microsomes.

Loperamide Metabolism Assay in Human Liver Microsomes

This protocol is designed to determine the rate of loperamide metabolism and identify the resulting metabolites.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Loperamide

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Internal standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of loperamide in a suitable solvent (e.g., DMSO or acetonitrile).

-

In a microcentrifuge tube, pre-incubate a mixture of pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration), potassium phosphate buffer, and the NADPH regenerating system at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding loperamide to the pre-incubated mixture. The final concentration of loperamide should be within a relevant range to determine kinetic parameters (e.g., 0.5-20 µM).[4]

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 40 minutes).[4] Time course experiments can be conducted by taking aliquots at different time points.

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Centrifuge the mixture to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the formation of metabolites (e.g., N-desmethylloperamide) using a validated LC-MS/MS method.[6]

CYP Inhibition Studies

This protocol is used to identify the specific CYP isoforms responsible for loperamide metabolism.

Materials:

-

All materials from the metabolism assay protocol

-

Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quercetin for CYP2C8)

Procedure:

-

Follow the same initial steps as the metabolism assay.

-

Prior to the addition of loperamide, add a specific CYP inhibitor to the pre-incubating microsomal mixture.

-

Pre-incubate the microsomes with the inhibitor for a defined period to allow for potential time-dependent inhibition.

-

Initiate the metabolic reaction by adding loperamide.

-

Follow the remaining steps of the metabolism assay (incubation, termination, and analysis).

-

Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the percentage of inhibition and infer the role of the specific CYP isoform.

Visualizations

The following diagrams illustrate the metabolic pathways of loperamide and a typical experimental workflow.

Conclusion

The metabolism of loperamide in human liver microsomes is a multifaceted process dominated by CYP3A4- and CYP2C8-mediated N-demethylation. The formation of minor metabolites through other oxidative pathways has also been established. The provided quantitative data and experimental protocols offer a robust foundation for researchers investigating the drug metabolism of loperamide and its potential for drug-drug interactions. The visualizations of the metabolic pathways and experimental workflow serve as valuable tools for conceptualizing these complex processes. A thorough understanding of loperamide's metabolism is essential for its safe and effective clinical use and for the development of new chemical entities that may interact with the same metabolic pathways.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional characteristics of CYP3A4 allelic variants on the metabolism of loperamide in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of cytochrome P450 isoforms involved in the metabolism of loperamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Unlocking New Therapeutic Avenues: Novel Research Applications of Loperamide in Gastroenterology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 14, 2025

Abstract

Loperamide, a peripherally acting µ-opioid receptor agonist, has long been a cornerstone for the symptomatic treatment of diarrhea. Its primary mechanism of action, the inhibition of intestinal motility, is well-established. However, emerging research is beginning to unveil a more complex pharmacological profile for loperamide, suggesting novel applications and research avenues within gastroenterology. This technical guide delves into these cutting-edge areas of investigation, providing researchers, scientists, and drug development professionals with a comprehensive overview of the latest findings, detailed experimental protocols, and quantitative data. This document explores the region-specific effects of loperamide on colonic motility, its significant impact on the gut microbiome, a paradoxical acceleration of gastric emptying in irritable bowel syndrome (IBS), and its potential role in modulating visceral hypersensitivity. These insights open new doors for repositioning and optimizing loperamide-based therapies for a range of gastrointestinal disorders.

Introduction: Beyond the Antidiarrheal

Loperamide's efficacy in treating various forms of diarrhea is undisputed. It acts on the µ-opioid receptors in the myenteric plexus of the large intestine, which in turn decreases the activity of the longitudinal and circular smooth muscles, thereby slowing intestinal transit and allowing for more water to be absorbed from the stool.[1][2][3] While effective, this mechanism has also led to its use in creating animal models of constipation for research purposes.[2]

Recent investigations, however, are pushing the boundaries of our understanding of loperamide. These studies suggest that its interactions within the gastrointestinal tract are more nuanced than previously appreciated. This guide will illuminate these novel research applications, providing the technical details necessary to explore these frontiers.

Region-Specific Inhibition of Colonic Motility

Recent groundbreaking research has revealed that loperamide's inhibitory effects on colonic motility are not uniform throughout the colon. A 2024 study by Parkar et al. demonstrated that loperamide has a more pronounced inhibitory effect on the mid and distal colon compared to the proximal colon.[4][5][6] This finding suggests a differential distribution or sensitivity of µ-opioid receptors along the length of the colon and presents a novel paradigm for understanding and potentially treating motility disorders.

Experimental Protocol: High-Resolution Video Imaging of Ex Vivo Mouse Colon

This section details the methodology used to investigate the regional effects of loperamide on colonic motor complexes (CMCs).

Objective: To visualize and quantify the effects of loperamide on the frequency, velocity, and propagation distance of CMCs in different regions of the isolated mouse colon.

Materials:

-

Isolated whole mouse colon

-

Organ bath continuously superfused with physiological saline and bubbled with carbogen (95% O2 and 5% CO2)

-

High-resolution video camera positioned above the organ bath

-

In-house software package for converting video data into spatiotemporal maps

-

Loperamide hydrochloride solution (concentrations ranging from 10 nM to 1 µM)

-

Naloxone (opioid antagonist)

Procedure:

-

The colon is dissected from the mouse and flushed to remove fecal content.

-

The isolated colon is cannulated in an organ bath.

-

A 30-minute equilibration period is allowed, followed by a 10-minute control video recording of spontaneous CMCs.

-

Loperamide is added to the organ bath at increasing concentrations (10 nM, 100 nM, 1 µM), with a 10-minute recording at each concentration.

-

To confirm the involvement of opioid receptors, the experiment is repeated with the co-administration of naloxone.

-

Video data is converted into high-resolution spatiotemporal maps, which visualize the diameter of the colon over time and position.

-

CMC frequency, propagation velocity, and distance are quantified from the spatiotemporal maps.

Quantitative Data: Loperamide's Impact on Colonic Motor Complexes

The following table summarizes the quantitative findings from Parkar et al. (2024), highlighting the dose-dependent and region-specific effects of loperamide.

| Parameter | Control | Loperamide (10 nM) | Loperamide (100 nM) | Loperamide (1 µM) | Loperamide (100 nM) + Naloxone (1 µM) |

| CMC Frequency (min⁻¹) | 0.69 ± 0.04 | No significant change | 0.36 ± 0.03 | Potent inhibition | 0.56 ± 0.02 |

| CMC Velocity (mm s⁻¹) | 2.39 ± 0.27 | No significant change | 1.28 ± 0.21 | Potent inhibition | 2.01 ± 0.16 |

| CMC Propagation Distance (mm) | 38.60 ± 1.42 | No significant change | 29.70 ± 0.84 | Potent inhibition | Similar to control |

Data are presented as mean ± SEM.[5]

Signaling Pathway: Loperamide's Action on Enteric Neurons

Caption: Loperamide's inhibitory signaling pathway in an enteric neuron.

Loperamide and the Gut Microbiome: A New Frontier

The gut microbiome is a critical regulator of gastrointestinal health, and its disruption, or dysbiosis, is implicated in numerous diseases. Recent studies have revealed that loperamide can induce significant changes in the composition of the gut microbiota.[7][8] This finding has profound implications, suggesting that some of loperamide's therapeutic and adverse effects may be mediated through its influence on the gut's microbial ecosystem.

Experimental Protocol: Loperamide-Induced Dysbiosis Mouse Model and 16S rRNA Sequencing

This protocol outlines the methodology for inducing constipation and analyzing the subsequent changes in the gut microbiome.

Objective: To assess the impact of loperamide administration on the composition of the gut microbiota in a mouse model.

Materials:

-

C57BL/6 mice

-

Loperamide hydrochloride solution (e.g., 5-10 mg/kg for oral gavage)

-

Metabolic cages for fecal collection

-

DNA extraction kit (e.g., Qiagen DNeasy PowerSoil Kit)

-

Primers for 16S rRNA gene amplification (e.g., targeting the V4 region)

-

Next-generation sequencing platform (e.g., Illumina MiSeq)

-

Bioinformatics software for data analysis (e.g., QIIME 2)

Procedure:

-

Mice are administered loperamide daily via oral gavage for a specified period (e.g., 7 days) to induce constipation. A control group receives a vehicle (e.g., saline).

-

Fecal samples are collected at baseline and at specified time points during and after loperamide treatment.

-

Genomic DNA is extracted from the fecal samples.

-

The V4 hypervariable region of the 16S rRNA gene is amplified via PCR.

-

The amplified DNA is sequenced using a next-generation sequencing platform.

-

The sequencing data is processed using bioinformatics pipelines to identify and quantify the bacterial taxa present in each sample.

-

Statistical analyses are performed to compare the microbial composition between the loperamide-treated and control groups.

Quantitative Data: Loperamide-Induced Changes in Gut Microbiota

A 2025 study by Hjørne et al. demonstrated that loperamide treatment leads to significant alterations in the abundance of several bacterial families.

| Bacterial Family | Control Group (Relative Abundance %) | Loperamide-Treated Group (Relative Abundance %) | Fold Change |

| Bacteroidaceae | 15.2 ± 2.1 | 25.8 ± 3.5 | ↑ 1.70 |

| Erysipelotrichaceae | 3.5 ± 0.8 | 8.1 ± 1.5 | ↑ 2.31 |

| Porphyromonadaceae | 6.8 ± 1.2 | 12.5 ± 2.0 | ↑ 1.84 |

| Akkermansiaceae | 2.1 ± 0.5 | 5.9 ± 1.1 | ↑ 2.81 |

Data are presented as mean ± SEM.[9]

Experimental Workflow: From Animal Model to Microbiome Analysis

Caption: Workflow for investigating loperamide's effect on the gut microbiome.

A Paradoxical Effect: Loperamide and Gastric Emptying in IBS

In a fascinating and counterintuitive finding, a study by Cann et al. (1984) revealed that loperamide, while delaying small bowel and whole gut transit, actually accelerated gastric emptying in patients with irritable bowel syndrome (IBS).[10][11] This paradoxical effect highlights the complex pathophysiology of IBS and suggests that loperamide's actions may be more intricate than a simple pan-intestinal slowing.

Experimental Protocol: Measurement of Gastric Emptying and Intestinal Transit

This protocol describes the methodology used to assess the effects of loperamide on gastrointestinal transit times.

Objective: To simultaneously measure gastric emptying, small bowel transit, and whole gut transit in IBS patients treated with loperamide versus placebo.

Materials:

-

Standard solid meal labeled with a radioisotope (e.g., Technetium-99m)

-

Gamma camera for scintigraphic imaging

-

Lactulose solution

-

Breath hydrogen analyzer

Procedure:

-

Gastric Emptying:

-

Patients consume a standard solid meal labeled with a radioisotope.

-

Scintigraphic images are acquired using a gamma camera at regular intervals to measure the rate of gastric emptying.

-

-

Small Bowel Transit:

-

Patients ingest a lactulose solution.

-

Breath hydrogen levels are measured at regular intervals. The time to a significant rise in breath hydrogen indicates the transit time from the mouth to the cecum.

-

-

Whole Gut Transit:

-

Patients ingest radio-opaque markers.

-

Abdominal X-rays are taken at subsequent days to track the passage of the markers through the entire gastrointestinal tract.

-

-

The study is conducted in a double-blind, placebo-controlled, crossover design, where each patient serves as their own control.

Quantitative Data: Loperamide's Differential Effects on GI Transit in IBS

The following table presents the quantitative data from the study by Cann et al. (1984).

| Transit Parameter | Placebo | Loperamide | p-value |

| Gastric Emptying (hours) | 1.5 ± 0.1 | 1.2 ± 0.1 | < 0.001 |

| Small Bowel Transit (hours) | 4.3 ± 0.3 | 6.2 ± 0.3 | < 0.001 |

| Whole Gut Transit (hours) | 42 ± 4 | 56 ± 5 | < 0.01 |

Data are presented as mean ± SEM.[10][11]

Logical Relationship: Loperamide's Opposing Effects on GI Motility

Caption: Loperamide's contrasting effects on upper and lower GI motility in IBS.

Investigating Loperamide's Role in Visceral Hypersensitivity

Visceral hypersensitivity, a hallmark of IBS, is characterized by an increased perception of pain in response to normal physiological stimuli within the gut.[12][13] While loperamide is used to manage diarrhea in IBS-D, its direct effects on visceral pain perception are not well understood. This presents a significant area for novel research.

Experimental Protocol: Assessment of Visceral Sensitivity in a Rodent Model

This protocol describes a standard method for inducing and measuring visceral hypersensitivity in rodents, which can be adapted to study the effects of loperamide.

Objective: To evaluate the effect of loperamide on the visceromotor response (VMR) to colorectal distension (CRD) in a rodent model of visceral hypersensitivity.

Materials:

-

Male Wistar rats

-

2,4,6-Trinitrobenzenesulfonic acid (TNBS) to induce visceral hypersensitivity

-

Colorectal distension balloon catheter

-

Electromyography (EMG) electrodes and recording equipment

-

Loperamide hydrochloride solution

Procedure:

-

Induction of Visceral Hypersensitivity:

-

A subset of rats is administered TNBS intrarectally to induce a state of chronic visceral hypersensitivity. Control rats receive a saline enema.

-

-

Surgical Implantation of EMG Electrodes:

-

EMG electrodes are surgically implanted into the abdominal musculature to record the VMR.

-

-

Colorectal Distension and VMR Measurement:

-

The colorectal distension balloon is inserted into the distal colon.

-

The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) to elicit a VMR.

-

The EMG activity is recorded and quantified as a measure of the pain response.

-

-

Loperamide Administration:

-

Loperamide or a vehicle is administered to both hypersensitive and control rats prior to CRD.

-

-

The VMR in response to CRD is compared between the different treatment groups to determine if loperamide modulates visceral pain perception.

Conceptual Framework: Investigating Loperamide's Effect on Visceral Pain

References

- 1. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa | Gut Microbiome | Cambridge Core [cambridge.org]

- 4. Novel insights into mechanisms of inhibition of colonic motility by loperamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-diarrheal drug loperamide induces dysbiosis in zebrafish microbiota via bacterial inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of loperamide and placebo in management of irritable bowel syndrome (IBS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]

- 13. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Peripheral Opioid Agonist: A Technical Guide to the Discovery and History of Loperamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loperamide, first synthesized in 1969 at Janssen Pharmaceutica, stands as a landmark achievement in rational drug design, representing a pivotal development in peripherally acting opioid agonists.[1] This document provides a comprehensive technical overview of the discovery, history, and mechanism of action of Loperamide. It details the strategic molecular design that restricts its activity to the periphery, its potent antidiarrheal efficacy, and the key experimental methodologies that defined its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this significant therapeutic agent.

A Historical Perspective: From Synthesis to Global Use

The development of Loperamide, initially identified by the research code R-18553, was driven by the goal of creating an opioid derivative with potent antidiarrheal activity but devoid of the central nervous system (CNS) effects, such as euphoria and respiratory depression, that are characteristic of other opioids.[1]

-

1969: Loperamide was first synthesized by Dr. Paul Janssen and his team at Janssen Pharmaceutica in Beerse, Belgium.[1][2][3]

-

1973: The first clinical reports on Loperamide's efficacy and safety were published.[1][2]

-

December 1976: The U.S. Food and Drug Administration (FDA) approved Loperamide for prescription use.[1]

-

Post-1976: Due to its favorable safety profile, Loperamide became available as an over-the-counter (OTC) medication in numerous countries, establishing it as a primary treatment for various forms of diarrhea.[1]

Mechanism of Action: A Peripherally Restricted µ-Opioid Agonist

Loperamide's primary therapeutic effect is mediated through its agonist activity at the µ-opioid receptors located within the myenteric plexus of the large intestine.[1][2][4][5][6] Its chemical structure is key to its peripheral selectivity, as it is a substrate for P-glycoprotein, an efflux transporter in the blood-brain barrier, which actively removes Loperamide from the CNS.[4][7][8][9][10]

Signaling Pathway

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR) of the Gi/o family, by Loperamide initiates a downstream signaling cascade:[1]

-

G-protein Activation: Loperamide binding to the µ-opioid receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[1]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[1]

-

Reduced Neurotransmitter Release: The reduction in cAMP levels leads to a decreased release of excitatory neurotransmitters, primarily acetylcholine and prostaglandins, from the enteric neurons.[1][6][11][12]

This cascade of events results in the following physiological effects:

-

Decreased Peristalsis: The inhibition of acetylcholine and prostaglandin release reduces the propulsive contractions of the intestinal smooth muscle.[11][12]

-

Increased Intestinal Transit Time: The slowing of intestinal motility allows for more time for the absorption of water and electrolytes.[1][11][12]

-

Increased Anal Sphincter Tone: Loperamide also increases the tone of the anal sphincter, which helps to reduce incontinence and urgency.[12]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical studies of Loperamide.

Table 1: Opioid Receptor Binding Affinity

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Loperamide | 2 - 3 | 48 | 1156 |

| Data sourced from multiple studies.[13] Ki (inhibition constant) is the concentration of a ligand that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity. |

Table 2: In Vitro Functional Activity

| Assay | Cell Line | Parameter | Value |

| [³⁵S]GTPγS Binding | CHO cells (human µ-opioid receptor) | EC₅₀ | 56 nM |

| Forskolin-stimulated cAMP accumulation | CHO cells (human µ-opioid receptor) | IC₅₀ | 25 nM |

| Data sourced from DeHaven-Hudkins et al., 1999.[13] EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%. |

Table 3: Pharmacokinetic Properties

| Parameter | Value |

| Bioavailability | <1% |

| Protein Binding | 97% |

| Elimination Half-life | 9.1 - 14.4 hours |

| Metabolism | Primarily hepatic via CYP2C8 and CYP3A4 |

| Data compiled from various sources.[2][4] |

Preclinical Evaluation: Experimental Protocols

The preclinical assessment of Loperamide was crucial for establishing its potent antidiarrheal effects and its lack of central opioid activity.

In Vitro Assays

These assays were fundamental in determining the affinity of Loperamide for the different opioid receptor subtypes.[1]

-

Objective: To quantify the binding affinity (Ki) of Loperamide for µ, δ, and κ opioid receptors.

-

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human µ, δ, or κ opioid receptors are prepared.

-

Radioligand: A specific radiolabeled ligand for each receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) is used.

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Loperamide.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC₅₀ values obtained from the competition curves using the Cheng-Prusoff equation.

-

In Vivo Models

This is a widely used model to screen for antidiarrheal agents. Castor oil's active metabolite, ricinoleic acid, irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion.[11]

-

Objective: To evaluate the ability of Loperamide to inhibit diarrhea induced by castor oil.

-

Methodology:

-

Animal Model: Wistar rats or Swiss albino mice are typically used.[1]

-

Fasting: Animals are fasted for 18-24 hours with free access to water.[11]

-

Treatment: Loperamide is administered orally at various doses. A control group receives the vehicle.[1]

-

Induction of Diarrhea: One hour after treatment, diarrhea is induced by the oral administration of castor oil (e.g., 1.0 mL per rat).[1][11]

-

Observation: Animals are housed individually in cages lined with absorbent paper and observed for the onset of diarrhea, and the number and weight of diarrheal feces for a period of 4-6 hours.[11]

-

Data Analysis: The percentage inhibition of defecation and the reduction in the weight of diarrheal feces are calculated in comparison to the control group.

-

Clinical Development

The clinical development of Loperamide involved numerous double-blind, placebo-controlled trials that confirmed its efficacy in treating various types of diarrhea.[1] Early trials focused on establishing the effective dose and demonstrating superiority over placebo in patients with acute and chronic diarrhea.[1][14][15] These studies consistently showed that Loperamide significantly reduced stool frequency, improved stool consistency, and was well-tolerated.[1][14]

Later comparative studies demonstrated that Loperamide had a more potent and longer-lasting effect at lower doses compared to other antidiarrheal agents like diphenoxylate.[1]

Conclusion

The discovery and development of Loperamide represent a significant advancement in the field of gastroenterology and a prime example of successful rational drug design. By strategically modifying the opioid scaffold, scientists at Janssen Pharmaceutica created a peripherally restricted µ-opioid receptor agonist with potent antidiarrheal activity and a favorable safety profile. The comprehensive preclinical and clinical evaluation of Loperamide solidified its role as a first-line therapy for diarrhea worldwide. This technical guide has provided an in-depth overview of the key historical milestones, the intricate mechanism of action, the quantitative pharmacological data, and the pivotal experimental methodologies that were instrumental in the journey of Loperamide from its synthesis to its global use.

References

- 1. benchchem.com [benchchem.com]

- 2. Loperamide - Wikipedia [en.wikipedia.org]

- 3. The Man Who Invented Fentanyl — Ben Westhoff [benwesthoff.com]

- 4. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. academic.oup.com [academic.oup.com]

- 8. Loperamide and P-glycoprotein inhibition: assessment of the clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of HM30181, a P-glycoprotein inhibitor, on the pharmacokinetics and pharmacodynamics of loperamide in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. Loperamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Double-blind placebo-controlled study of loperamide (Imodium) in chronic diarrhoea caused by ileocolic disease or resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A double-blind trial of loperamide in the treatment of chronic diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

Loperamide's High-Affinity and Selective Engagement of the Mu-Opioid Receptor: A Technical Guide

For Immediate Release

This technical document provides an in-depth analysis of the binding affinity and receptor selectivity of loperamide for the mu-opioid receptor (MOR). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular interactions and workflows.

Loperamide is a peripherally restricted mu-opioid receptor agonist widely utilized for its antidiarrheal properties.[1][2] Its clinical efficacy is rooted in its specific and high-affinity interaction with the mu-opioid receptor in the gastrointestinal tract, which leads to reduced motility.[1][3] Understanding the precise pharmacological profile of loperamide is critical for leveraging its therapeutic potential and exploring novel applications.

Quantitative Binding Affinity and Selectivity

Loperamide exhibits a pronounced selectivity for the mu-opioid receptor over the delta (δ) and kappa (κ) opioid receptors. This selectivity is quantified by its dissociation constant (Ki), a measure of binding affinity where a lower value indicates a stronger interaction.

Table 1: Loperamide Opioid Receptor Binding Affinity (Ki)

| Receptor Subtype | Loperamide Ki (nM) | Species / System | Reference |

| Mu (µ) | 2 | Human | |

| Mu (µ) | 3 | Human (cloned) | [4] |

| Delta (δ) | 48 | Human | [4] |

| Kappa (κ) | 1156 | Human | [4] |

Data presented as the geometric mean where multiple sources reported similar values.

Table 2: Loperamide Functional Activity at the Mu-Opioid Receptor

Functional assays measure the biological response initiated by the ligand binding to the receptor. Loperamide acts as a potent agonist at the mu-opioid receptor.

| Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 56 | CHO cells (human MOR) | [4] |

| Forskolin-stimulated cAMP Accumulation | IC₅₀ | 25 | CHO cells (human MOR) | [4] |

| Inhibition of Contraction (Guinea Pig Ileum) | IC₅₀ | 6.9 | Guinea Pig Myenteric Plexus | [3] |

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a class A G-protein coupled receptor (GPCR). Upon agonist binding, such as with loperamide, the receptor activates intracellular signaling cascades primarily through the inhibitory G-protein, Gi/o. This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

References

- 1. Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the antihyperalgesic action of a novel peripheral mu-opioid receptor agonist--loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loperamide binding to opiate receptor sites of brain and myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Loperamide's Electrophysiological Impact on Cardiac Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide, a widely available over-the-counter antidiarrheal medication, functions primarily as a peripherally acting μ-opioid receptor agonist. Its therapeutic action is concentrated in the myenteric plexus of the large intestine, where it inhibits peristalsis and fluid secretion. At recommended doses, loperamide has a well-established safety profile, largely due to its low bioavailability and exclusion from the central nervous system by the P-glycoprotein efflux transporter. However, a growing body of evidence, driven by cases of intentional misuse and abuse for its opioid-like central effects at supratherapeutic doses, has revealed a significant potential for cardiotoxicity.[1][2] This toxicity manifests as severe cardiac arrhythmias, including QT interval prolongation, QRS widening, Torsades de Pointes (TdP), and sudden cardiac death.[1][2][3]

The underlying mechanism for these proarrhythmic events is the direct, multi-channel blockade of key cardiac ion channels by loperamide at high concentrations.[4][5][6] This technical guide provides an in-depth analysis of the electrophysiological effects of loperamide on critical cardiac ion channels, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the pathophysiological pathways.

Quantitative Data Summary: Loperamide's Inhibition of Cardiac Ion Channels

The following tables summarize the in vitro inhibitory effects of loperamide on the primary cardiac ion channels responsible for the cardiac action potential. The data, derived from whole-cell patch-clamp studies, highlight the potent, concentration-dependent blockade exerted by loperamide, particularly at concentrations achieved during overdose scenarios.

Table 1: Loperamide's Effect on Cardiac Potassium Channels (hERG)

| Ion Channel | Current | Cell Line | Temperature | IC50 | Key Observations |

| hERG (KCNH2) | IKr | HEK293 | Physiological | 33 nM | High-affinity inhibition.[1] |

| hERG (KCNH2) | IKr | HEK293 | Room Temp | 89 nM | Potent inhibition.[1] |

| hERG (KCNH2) | IKr | CHO | Not Specified | ~40 nM | Reduced steady and tail currents; shifted activation to more negative potentials.[7] |

| hERG (KCNH2) | IKr | HEK293 | 37°C | <90 nM | Use- and voltage-dependent block.[8] |

| hERG (KCNH2) | IKr | HEK293 | Not Specified | 390 nM |

Table 2: Loperamide's Effect on Cardiac Sodium Channels (Nav1.5)

| Ion Channel | Current | Cell Line | Holding Potential | IC50 | Key Observations |

| Nav1.5 | INa | HEK293 | -90 mV | 297 nM | High-affinity inhibition leading to QRS widening.[1] |

| Nav1.5 | INa | HEK293 | -70 mV | 239 nM | High-affinity inhibition.[1] |

| Nav1.5 | INa | Not Specified | Not Specified | 526 nM | Contributes to conduction slowing.[9] |

Table 3: Loperamide's Effect on Cardiac Calcium Channels (Cav1.2)

| Ion Channel | Current | Cell Line | IC50 | Key Observations |

| Cav1.2 | ICa,L | Not Specified | 4.091 µM | Weaker inhibition compared to hERG and Nav1.5.[9] |

| HVA Calcium Channels | IBa | Mouse Hippocampal Neurons | 2.5 µM | Broad-spectrum blockade of high-voltage-activated calcium channels.[10] |

Pathophysiological Mechanism and Workflow